molecular formula C10H8F3NaO2 B14854896 Sodium 3-(3-(trifluoromethyl)phenyl)propanoate

Sodium 3-(3-(trifluoromethyl)phenyl)propanoate

Cat. No.: B14854896
M. Wt: 240.15 g/mol
InChI Key: BHEWWZVSHOPXOY-UHFFFAOYSA-M
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Description

Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by hydrogenation of the crude mixture of products in a cascade process . The final step involves treating the mixture with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The palladium species used in the reaction can be efficiently recovered and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium 3-(3-(trifluoromethyl)phenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(trifluoromethyl)benzoate
  • Sodium 3-(trifluoromethyl)phenylacetate
  • Sodium 3-(trifluoromethyl)phenylpropionate

Uniqueness

Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C10H8F3NaO2

Molecular Weight

240.15 g/mol

IUPAC Name

sodium;3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C10H9F3O2.Na/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15;/h1-3,6H,4-5H2,(H,14,15);/q;+1/p-1

InChI Key

BHEWWZVSHOPXOY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)[O-].[Na+]

Origin of Product

United States

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